molecular formula C25H19ClN4O3 B2686296 2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-72-9

2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No.: B2686296
CAS No.: 886178-72-9
M. Wt: 458.9
InChI Key: ZDNBCWWBWOMHEG-UHFFFAOYSA-N
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Description

2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirooxindole derivative synthesized via multicomponent reactions (MCRs) involving isatins, malononitrile, and bicyclic CH-acidic compounds. Its structure features a spiro junction at the indoline-3 position, a 4-chlorobenzyl substituent, and dimethyl groups on the pyrano[3,2-c]pyridine ring. The compound’s synthesis typically employs solvent-free or aqueous conditions with catalysts like KF, yielding high efficiency (e.g., 90% in ) .

Properties

IUPAC Name

2'-amino-1-[(4-chlorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3/c1-14-11-20-21(23(31)29(14)2)25(18(12-27)22(28)33-20)17-5-3-4-6-19(17)30(24(25)32)13-15-7-9-16(26)10-8-15/h3-11H,13,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNBCWWBWOMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a synthetic derivative with potential biological activity. Its complex structure suggests it may interact with various biological targets, making it a candidate for pharmacological evaluation. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic framework that integrates multiple functional groups, which may contribute to its biological activity. The presence of a carbonitrile group and a chlorobenzyl moiety indicates potential interactions with biological macromolecules.

Antitumor Activity

Research indicates that compounds similar to the target molecule exhibit significant antitumor properties. For instance, studies on pyrano[3,2-c]pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation. Specifically, compounds designed with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa8.7 ± 1.3Tubulin polymerization inhibition
Compound BMCF-710.5 ± 0.9Apoptosis induction via G2/M arrest
Target CompoundUnknownTBDTBD

The proposed mechanism of action for related compounds includes:

  • Tubulin Inhibition : Many derivatives act as inhibitors of tubulin polymerization, disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

In Vitro Studies

In vitro assays have been crucial in evaluating the biological activity of the target compound. Preliminary tests indicate that it may exhibit cytotoxic effects against tumor cell lines through mechanisms similar to those observed in other pyrano[3,2-c]pyridine derivatives.

Case Studies

  • Case Study on Anticancer Properties :
    A study evaluated a series of pyrano[3,2-c]pyridine derivatives for their anticancer activities. One compound demonstrated an IC50 value of 8.7 µM against HeLa cells and was found to induce apoptosis effectively by disrupting the mitotic spindle during cell division.
  • Molecular Docking Studies :
    Molecular docking simulations suggest that the target compound may bind to colchicine binding sites on tubulin, further supporting its role as a potential antitumor agent.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to non-halogenated analogues (e.g., 3c in ). Fluorinated derivatives () could exhibit altered metabolic stability .
  • Electron-Withdrawing Groups : The nitrile and carbonyl groups in the target compound are conserved across analogues, suggesting their critical role in reactivity and stability .

Table 2: Catalytic Systems and Reaction Efficiency

Compound Class Catalyst Solvent Reaction Time Yield Range (%) Reference
Target Compound and Pyrano[3,2-c]pyridines KF Solvent-free 15 min 90–95
Spiro[chromene] derivatives () MnFe2O4 nanocomposite Ethanol 80°C, 2h 85–92
Pyrano[2,3-d]pyrimidines () BTC/TPPO Not specified Not reported 70–90
Ultrasound-assisted derivatives () L-proline Aqueous ethanol 30–60 min 75–88

Key Observations :

  • Solvent-Free vs. Solvent-Based: The target compound’s synthesis under solvent-free conditions () minimizes waste and improves atom economy compared to ethanol-based systems () .
  • Catalyst Efficiency: KF achieves higher yields (90–95%) than L-proline (75–88%) or nanocomposites (85–92%), though catalyst recyclability varies (e.g., Fe3O4@PPCA in loses activity after five cycles) .

Physicochemical and Spectral Properties

  • Melting Points: Halogenated derivatives (e.g., 5-chloro in : 292–294°C) generally exhibit higher melting points than non-halogenated analogues (e.g., 3c in : 307–308°C), likely due to enhanced intermolecular forces .
  • NMR Signatures : The target compound’s 4-chlorobenzyl group would show aromatic protons as a doublet (δ ~7.3–7.5 ppm), distinct from 3-fluorobenzyl (δ ~6.9–7.1 ppm in ) . The spiro junction typically appears as a singlet near δ 4.3–4.5 ppm .
  • IR Spectroscopy : Consistent C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) stretches are observed across analogues .

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